molecular formula C22H28N2O2 B1671269 Encainide CAS No. 66778-36-7

Encainide

Cat. No.: B1671269
CAS No.: 66778-36-7
M. Wt: 352.5 g/mol
InChI Key: PJWPNDMDCLXCOM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Encainide primarily targets voltage-gated sodium channels . These channels play a crucial role in the initiation and propagation of action potentials in neurons and muscle cells, including the heart .

Mode of Action

This compound acts as a sodium channel blocker , binding to voltage-gated sodium channels . It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a decrease in excitability, conduction velocity, and automaticity, particularly affecting atrial, atrioventricular (AV) nodal, His-Purkinje, and intraventricular conduction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac conduction system . By blocking sodium channels, this compound slows the propagation of electrical signals through the heart, particularly affecting the His-Purkinje system . This can help manage irregular heartbeats such as atrial fibrillation, atrial flutter, and ventricular tachycardia .

Pharmacokinetics

This compound is metabolized in the liver, and its metabolism is polymorphically distributed . Over 90% of patients are extensive metabolizers (EM), in whom the oral bioavailability of this compound is only 30% due to extensive first-pass metabolism . In EMs, the elimination half-life is about 2.5 hours, with a systemic clearance of 1.8 l/min . This compound is converted to two active metabolites, O-desmethyl-encainide (ODE) and 3-methoxy-O-desmethyl-encainide (3-MODE), which have antiarrhythmic activity .

Result of Action

The action of this compound results in a decrease in cardiac excitability and a slowing of conduction velocity . This can help manage various types of irregular heartbeats, including atrial fibrillation, atrial flutter, and ventricular tachycardia . It’s important to note that this compound is no longer used due to proarrhythmic adverse effects .

Action Environment

Environmental factors such as food intake can influence the bioavailability of this compound . Additionally, genetic factors can influence the extent of this compound metabolism, with some patients being poor metabolizers . These factors can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Encainide is a sodium channel blocker, binding to voltage-gated sodium channels . It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This compound decreases excitability, conduction velocity, and automaticity as a result of slowed atrial, atrioventricular (AV) nodal, His-Purkinje, and intraventricular conduction .

Cellular Effects

This compound exerts its effects on various types of cells, primarily those involved in cardiac function. It depresses ventricular excitability and increases the stimulation threshold of the ventricle during diastole . This results in a decrease in the frequency of premature ventricular complexes (PVCs) and the elimination of nonsustained ventricular tachycardia (VT) .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to voltage-gated sodium channels, inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a decrease in excitability, conduction velocity, and automaticity, particularly affecting the His-Purkinje system .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to be effective in reducing ventricular ectopy and has been found to be more effective and to have fewer side effects than quinidine . The effectiveness of this compound in preventing dysrhythmias during programmed electrical stimulation is low .

Dosage Effects in Animal Models

In animal models, single intravenous doses of this compound have been shown to prolong His-Purkinje conduction time (HV interval) and intraventricular conduction time (QRS duration), but not refractoriness . The effects of this compound vary with different dosages, and it has been found to be approximately 7 to 11 times more potent, on a milligram basis, than quinidine .

Metabolic Pathways

This compound undergoes extensive metabolism in the liver, converting to two active metabolites, O-demethylthis compound (ODE) and 3-methoxy-O-demethylthis compound (MODE) . These metabolites are more active than the parent compound in blocking sodium channels .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the bloodstream. After administration, it is excreted in approximately equal amounts in the urine and feces .

Subcellular Localization

The subcellular localization of this compound is primarily at the cellular membrane where it binds to voltage-gated sodium channels . This binding inhibits the ionic fluxes required for the initiation and conduction of impulses, thereby influencing the function of the cell .

Preparation Methods

Encainide can be synthesized through several methods. One method involves the acylation of methyl anthranilate with 4-anisoyl chloride in the presence of sodium hydroxide in methylene chloride, yielding methyl N-(p-anisoyl)anthranilate. This intermediate is then condensed with 2-picoline using n-butyllithium in tetrahydrofuran, resulting in 2-(2-pyridylacetyl)-p-anisanilide. Finally, this compound is reduced with hydrogen over platinum on carbon, followed by treatment with formaldehyde and further reduction with hydrogen over platinum on carbon .

Chemical Reactions Analysis

Encainide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen, platinum on carbon, and formaldehyde. Major products formed from these reactions include O-demethylthis compound, 3-methoxy-O-demethylthis compound, and N,O-di-demethylthis compound .

Properties

IUPAC Name

4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWPNDMDCLXCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022983
Record name Encainide
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URL https://comptox.epa.gov/dashboard/DTXSID0022983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Encainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.01e-03 g/L
Record name Encainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Encainide is a sodium channel blocker, binding to voltage gated sodium channels. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses. Ventricular excitability is depressed and the stimulation threshold of the ventricle is increased during diastole.
Record name Encainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01228
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

66778-36-7
Record name Encainide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66778-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Encainide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066778367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Encainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01228
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Encainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENCAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY3J0147NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Encainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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